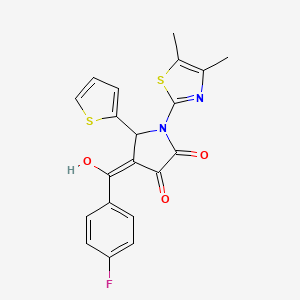

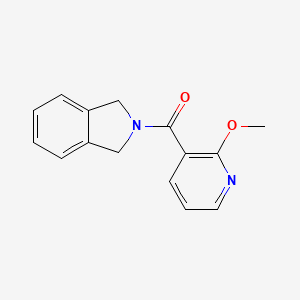

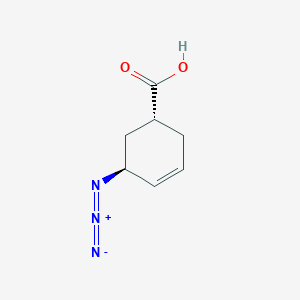

![molecular formula C17H19N3O B2706288 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propylphenyl)methanone CAS No. 1798033-26-7](/img/structure/B2706288.png)

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propylphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 7,8-dihydropyrido[2,3-d]pyrimidin-2-one , a bicyclic cytosine analogue. This analogue has been found to significantly enhance the stability of DNA duplexes when incorporated into them .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through cyclocondensation of disubstituted pyrimidin-4(3H)-ones with 1,3-dicarbonyl compounds and aromatic or heterocyclic aldehydes .Molecular Structure Analysis

The analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one base pairs with purine bases on the opposite strands through Watson–Crick and/or wobble type hydrogen bonds . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .科学的研究の応用

Biginelli Reaction: A Green Perspective

The Biginelli Reaction, a one-pot acid-catalyzed cyclocondensation, is significant for synthesizing functionalized 3,4-dihydro-2(H)-pyrimidinones (DHPMs), involving a process related to the chemical structure . This reaction is notable for its application in creating a wide range of bioactive compounds in an environmentally friendly manner, demonstrating its potential in green chemistry and sustainable organic transformations. The modified classical reaction, utilizing various catalysts and solvents, enables the synthesis of numerous Biginelli type compounds, highlighting the flexibility and environmental benefits of this methodology in pharmaceutical and bioactive compound synthesis (S. Panda, P. Khanna, & Leena Khanna, 2012).

Dihydropyrimidinones as Therapeutic Targets

Dihydropyrimidinones (DHPMs), derived from reactions like the Biginelli reaction, exhibit a wide range of pharmacological activities. This review focuses on the synthetic and pharmacological advancements of DHPMs, demonstrating their significance as anticancer, antioxidant, antimicrobial, anti-inflammatory, anti-HIV, antimalarial, antihypertensive, and anti-tubercular agents. The extensive biological profile of DHPMs underscores their importance in medicinal chemistry and their potential in developing new therapeutic agents (Shaik Khasimbi et al., 2020).

Hybrid Catalysts in Synthesis of Pyrimidine Derivatives

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to the compound , is critical for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This review highlights the use of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, in synthesizing these scaffolds. The application of such diverse catalysts facilitates the efficient synthesis of lead molecules, showcasing the versatility and potential of pyrimidine derivatives in drug development (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).

作用機序

将来の方向性

特性

IUPAC Name |

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-2-3-13-4-6-14(7-5-13)17(21)20-9-8-16-15(11-20)10-18-12-19-16/h4-7,10,12H,2-3,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGSUWDHJZWFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

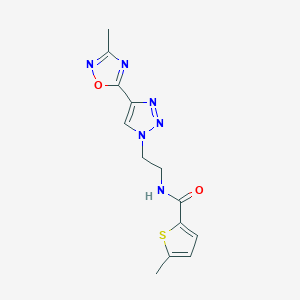

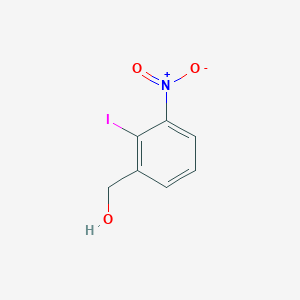

![N-Ethyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2706205.png)

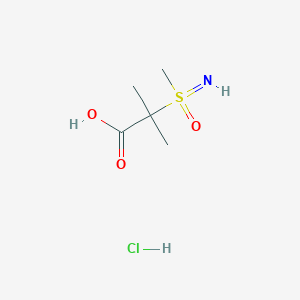

![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2706206.png)

![N-(3-chlorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2706225.png)